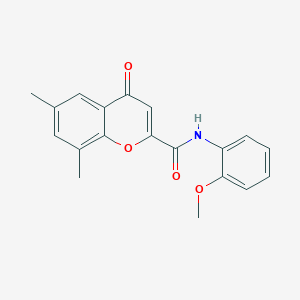![molecular formula C22H19N3O5S2 B11413053 1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B11413053.png)
1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-メチルベンジル)オキシ)-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミドは、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピリジン環、ベンゾ[d]チアゾール部分、メチルスルホニル基を含むユニークな構造を特徴とし、その独特の化学的性質と反応性に貢献しています。
準備方法
合成経路と反応条件
1-((3-メチルベンジル)オキシ)-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミドの合成は、通常、ベンゾ[d]チアゾール環の形成、メチルスルホニル基の導入、ピリジン環とベンゾ[d]チアゾール部分のカップリングを含む複数のステップを伴います。これらの反応で使用される一般的な試薬には、硫黄含有化合物、ハロゲン化中間体、および目的の生成物の形成を促進するための様々な触媒が含まれます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が伴う場合があります。連続フロー反応器や自動合成プラットフォームなどの技術を使用して、生産プロセスを合理化し、コストを削減することができます。
化学反応の分析
反応の種類
1-((3-メチルベンジル)オキシ)-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
置換: この化合物は、特にベンゾ[d]チアゾール環で、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための様々な求核剤または求電子剤が含まれます。反応条件は、目的の変換に応じて異なる場合がありますが、通常、反応を促進するために制御された温度と溶媒の使用が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じさせる可能性があり、還元はアルコールを生成する可能性があります。置換反応は、異なる官能基を持つ様々な置換誘導体をもたらす可能性があります。
科学研究への応用
1-((3-メチルベンジル)オキシ)-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミドは、いくつかの科学研究に応用されています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および様々な有機変換における試薬として使用できます。
生物学: そのユニークな構造と反応性により、生物学的プロセスと相互作用を研究するためのプローブとして役立つ可能性があります。
医学: この化合物は、疾患経路に関与する特定の酵素または受容体の阻害剤など、治療的用途の可能性を秘めています。
産業: それは、ポリマーやコーティングなど、強化された特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
1-((3-メチルベンジル)オキシ)-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、それらの活性を調節することができ、細胞プロセスと経路の変化につながります。正確なメカニズムは、特定の用途と標的に依存しますが、通常は、標的分子との水素結合や疎水性相互作用などの非共有結合の形成が含まれます。
類似化合物との比較
1-((3-メチルベンジル)オキシ)-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミドは、以下のような他の類似化合物と比較することができます。
ベンゾ[d]チアゾール誘導体: これらの化合物は、ベンゾ[d]チアゾール部分を共有しており、類似の化学的性質と反応性を有する可能性があります。
ピリジン誘導体: ピリジン環を持つ化合物は、化学反応や生物学的相互作用において類似の挙動を示す可能性があります。
メチルスルホニル含有化合物: これらの化合物は、メチルスルホニル基を持ち、その反応性や他の分子との相互作用に影響を与える可能性があります。
1-((3-メチルベンジル)オキシ)-N-(6-(メチルスルホニル)ベンゾ[d]チアゾール-2-イル)-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミドの独自性は、これらの構造的特徴の組み合わせにあり、それが独自の化学的および生物学的特性に貢献しています。
特性
分子式 |
C22H19N3O5S2 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
1-[(3-methylphenyl)methoxy]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C22H19N3O5S2/c1-14-5-3-6-15(11-14)13-30-25-10-4-7-17(21(25)27)20(26)24-22-23-18-9-8-16(32(2,28)29)12-19(18)31-22/h3-12H,13H2,1-2H3,(H,23,24,26) |
InChIキー |
UCRNRUPKRGMUKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11412971.png)

![1-[4-(4-chlorophenoxy)butyl]-2-methyl-1H-benzimidazole](/img/structure/B11412994.png)
![N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B11412998.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413012.png)
![5-benzyl-6-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11413016.png)

![3-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413023.png)
![5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11413030.png)
![6-benzyl-2-[(2-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11413035.png)
![5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413038.png)
![5-chloro-2-(methylsulfonyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11413043.png)
![Ethyl [3-(4-chlorophenyl)-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B11413048.png)
